2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride
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Overview
Description
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a ketone group (C=O) attached to a propanone backbone, with a tert-butylamino group and a thienyl group as substituents. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the following steps:
Formation of the Propanone Backbone: The initial step involves the formation of the propanone backbone through a reaction between a suitable ketone precursor and a thienyl derivative.
Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with the intermediate compound formed in the previous step.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the tert-butylamino or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)-1-(2-thienyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(4-thienyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(3-furyl)-1-propanone hydrochloride
Uniqueness
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
31634-13-6 |
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Molecular Formula |
C11H18ClNOS |
Molecular Weight |
247.79 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-8(12-11(2,3)4)10(13)9-5-6-14-7-9;/h5-8,12H,1-4H3;1H |
InChI Key |
PKXWZJDZBUHEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CSC=C1)NC(C)(C)C.Cl |
Origin of Product |
United States |
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